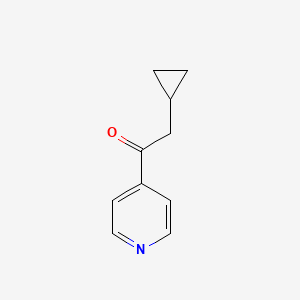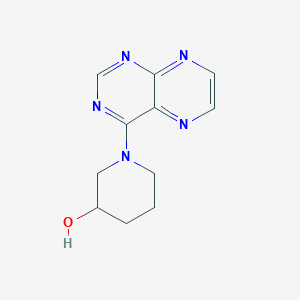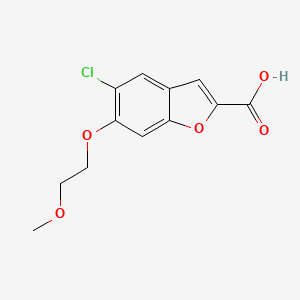
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is a synthetic organic compound that features a thiazole ring, an aminothiazole moiety, and a benzoic acid derivative. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a halogenated benzene derivative, the thiazole ring can be formed through a cyclization reaction with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Attachment of the Methoxybenzyl Group: This step may involve etherification or other coupling reactions to attach the methoxybenzyl group to the benzoic acid core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in organic reactions.
Materials Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be relevant in drug discovery.
Antimicrobial Activity: The thiazole ring is a common motif in antimicrobial agents.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
作用机制
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could play a crucial role in binding to the active site of enzymes, while the benzoic acid moiety might enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxybenzyl group.
4-Methoxybenzylthiazole: Lacks the benzoic acid moiety but retains the thiazole and methoxybenzyl groups.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.
属性
分子式 |
C18H16N2O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
5-(2-amino-1,3-thiazol-4-yl)-2-[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-5-2-11(3-6-13)9-24-16-7-4-12(8-14(16)17(21)22)15-10-25-18(19)20-15/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22) |
InChI 键 |
WLBPPKYKTWFQIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)

![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)



![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)


